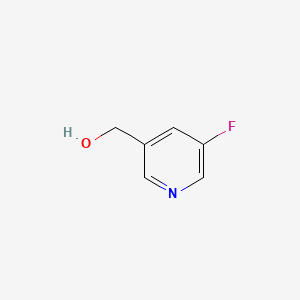

(5-Fluoropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJYJXAFSEWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177141 | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-32-2 | |

| Record name | 5-Fluoro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Fluoropyridin-3-yl)methanol synthesis from 5-fluoronicotinic acid

This in-depth technical guide provides a comprehensive overview of the synthesis of (5-Fluoropyridin-3-yl)methanol from 5-fluoronicotinic acid. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide outlines a common and effective two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Strategy

The conversion of 5-fluoronicotinic acid to this compound is most effectively achieved through a two-step process:

-

Esterification: The carboxylic acid group of 5-fluoronicotinic acid is first converted to a methyl ester. This is a crucial step as esters are more readily reduced than carboxylic acids under milder conditions.

-

Reduction: The resulting methyl 5-fluoronicotinate is then reduced to the target alcohol, this compound.

This strategy is favored due to its high efficiency and the commercial availability of the necessary reagents.

Experimental Protocols

The following protocols are based on established chemical literature for similar transformations and provide a detailed methodology for the synthesis.

Step 1: Synthesis of Methyl 5-Fluoronicotinate

This procedure involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with methanol.

Materials and Reagents:

-

5-Fluoronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-fluoronicotinic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (2 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to room temperature and carefully add anhydrous methanol (5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude methyl 5-fluoronicotinate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

This protocol details the reduction of the methyl ester to the corresponding alcohol using sodium borohydride.

Materials and Reagents:

-

Methyl 5-fluoronicotinate

-

Methanol (anhydrous)

-

Anhydrous calcium chloride (CaCl₂)

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve methyl 5-fluoronicotinate (1 equivalent) and anhydrous calcium chloride (1.5 equivalents) in anhydrous methanol under an inert atmosphere.

-

Cool the mixture to 0°C using an ice bath.

-

Add sodium borohydride (3 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional hour.

-

Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0°C and slowly add water to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reagent Quantities and Molecular Weights

| Reagent | Molecular Weight ( g/mol ) | Equivalents |

| Step 1: Esterification | ||

| 5-Fluoronicotinic Acid | 141.10 | 1.0 |

| Thionyl Chloride | 118.97 | 2.0 |

| Methanol | 32.04 | 5.0 |

| Step 2: Reduction | ||

| Methyl 5-Fluoronicotinate | 155.13 | 1.0 |

| Sodium Borohydride | 37.83 | 3.0 |

| Calcium Chloride | 110.98 | 1.5 |

Table 2: Typical Yields and Purity

| Compound | Step | Typical Yield (%) | Purity (%) |

| Methyl 5-Fluoronicotinate | Esterification | 85-95 | >95 |

| This compound | Reduction | 75-85 | >98 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Technical Guide: Physicochemical Properties of (5-Fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, insights into its synthesis and chemical reactivity, and a discussion of its potential biological activities, including a visualization of a relevant signaling pathway.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆FNO | |

| Molecular Weight | 127.12 g/mol | |

| Melting Point | 85-89 °C (for 3-Amino-5-fluoropyridine) | [1] |

| Boiling Point | 123 °C @ 0.4 Torr | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| pKa | Not Experimentally Determined | |

| logP (XLogP3) | -0.42 | [2] |

| Aqueous Solubility | Not Experimentally Determined | |

| Polar Surface Area (PSA) | 33.12 Ų | [2] |

| Refractive Index | 1.524 | [2] |

| Vapor Pressure | 0.0894 mmHg at 25°C | [2] |

| Flash Point | 83.8 ± 23.2 °C | [2] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following section outlines general methodologies applicable to the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure compound, this range is typically narrow.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding.

-

Apparatus: pH meter, UV-Vis spectrophotometer, or NMR spectrometer.

-

Potentiometric Titration Procedure:

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.

-

Apparatus: Shaking incubator, centrifuge, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Shake-Flask Method Procedure:

-

An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method.

-

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex pharmaceutical agents.

Synthesis

A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or aldehyde. One potential pathway starts from 5-fluoronicotinic acid:

-

Esterification: 5-fluoronicotinic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.

-

Reduction: The resulting ester is then reduced to the primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

Alternatively, synthesis can be achieved through the halogenation of a pyridine derivative followed by functional group interconversion to introduce the methanol group.[3]

Reactivity

The reactivity of this compound is characterized by the interplay of the pyridine ring, the fluorine substituent, and the hydroxymethyl group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring can also participate in electrophilic and nucleophilic aromatic substitution reactions, with the position of substitution influenced by the existing substituents.

-

Fluorine Substituent: The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution and can influence the pKa of the pyridine nitrogen. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.

-

Hydroxymethyl Group: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to alkyl halides.

Biological Activity and Signaling Pathways

Fluorine-containing pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antidiabetic, and anti-Alzheimer's properties.[4][5][6] The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.

While specific biological data for this compound is not extensively documented in publicly available literature, related pyridine derivatives have been shown to induce cellular senescence in cancer cells.[7] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. A key signaling pathway involved in the induction of senescence in response to cellular stress, such as DNA damage, is the p53-p21 pathway.[5][6][7][8][9][10][11][12][13][14][15][16][17]

DNA Damage-Induced Senescence Pathway

This diagram illustrates a simplified pathway where DNA damage activates the tumor suppressor protein p53.[5][6][8][9][10][16] Activated p53 upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[7][13][14][15][17] p21 then binds to and inhibits CDK-cyclin complexes, which are essential for cell cycle progression.[15] This inhibition leads to cell cycle arrest and can ultimately result in cellular senescence.[8][9][11][12] This pathway represents a plausible mechanism through which fluorinated pyridine compounds could exert anticancer effects.

Conclusion

This compound possesses a unique set of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. While further experimental characterization of its melting point, pKa, and aqueous solubility is warranted, the available data and predictive models provide a solid foundation for its application in drug discovery programs. Its synthesis from readily available starting materials and the reactivity of its functional groups allow for diverse chemical modifications. The potential for compounds of this class to modulate critical cellular pathways, such as those involved in cell cycle control and senescence, highlights the importance of continued research into the biological activities of fluorinated pyridine derivatives. This guide serves as a valuable resource for scientists and researchers working with this and related compounds, facilitating more informed and efficient drug development efforts.

References

- 1. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 5-Fluoro-3-Pyridinemethanol | Properties, Uses, Safety Data & Supplier China | Buy High Purity 5-Fluoro-3-Pyridinemethanol Online [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Senescence: A DNA damage response and its role in aging and Neurodegenerative Diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. DNA damage-induced cellular senescence is sufficient to suppress tumorigenesis: a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damage, cellular senescence and organismal ageing: causal or correlative? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Video: Negative Regulator Molecules [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. The ability of p53 to activate downstream genes p21(WAF1/cip1) and MDM2, and cell cycle arrest following DNA damage is delayed and attenuated in scid cells deficient in the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: (5-Fluoropyridin-3-yl)methanol (CAS No. 22620-32-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-Fluoropyridin-3-yl)methanol, including its Chemical Abstracts Service (CAS) number, key physical properties, and a summary of its spectral data. This document also outlines a general synthetic approach and standard experimental protocols for its characterization.

Chemical Identity and Properties

This compound is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural details and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 5-Fluoro-3-pyridinemethanol, (5-Fluoro-3-pyridyl)methanol | [2] |

| CAS Number | 22620-32-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₆FNO | [2][4] |

| Molecular Weight | 127.12 g/mol | [2][4] |

| Physical Form | Solid | [6] |

Spectral Data

While specific, publicly available spectra for this compound are not readily found in the searched literature, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data.[1] Researchers interested in this compound are advised to request this data directly from suppliers. For illustrative purposes, this guide provides expected spectral characteristics based on the compound's structure and data from related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent proton signals.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the single carbon of the hydroxymethyl group. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹J C-F), and smaller couplings will be observed for carbons at the ortho (²J C-F) and meta (³J C-F) positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1100 cm⁻¹ region).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (127.12). Common fragmentation patterns would likely involve the loss of the hydroxymethyl group or other small neutral molecules.

Synthesis and Experimental Protocols

A general synthetic route to this compound involves the introduction of a fluorine atom onto a pyridine ring, followed by the modification of a substituent to a hydroxymethyl group.[7]

General Synthetic Approach

One plausible synthetic pathway begins with a suitable pyridine derivative. A halogenation reaction can be employed to introduce a fluorine atom at the 5-position of the pyridine ring.[7] Subsequently, a functional group at the 3-position, such as a carboxylic acid or an ester, can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate reaction conditions.[7]

Standard Experimental Protocols for Spectroscopic Analysis

The following are standard protocols for obtaining the spectral data necessary for the characterization of this compound.

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

IR Spectroscopy:

-

Prepare a sample by either creating a thin film of the liquid compound between two salt plates (e.g., NaCl or KBr) or by pressing a pellet of the solid compound mixed with KBr.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the identification and characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. 22620-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 22620-32-2 [sigmaaldrich.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. ru.tnjchem.com [ru.tnjchem.com]

- 6. usbio.net [usbio.net]

- 7. 5-Fluoro-3-Pyridinemethanol | Properties, Uses, Safety Data & Supplier China | Buy High Purity 5-Fluoro-3-Pyridinemethanol Online [pipzine-chem.com]

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (5-Fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-3-yl)methanol is a key building block in medicinal chemistry and drug development. The reactivity of its hydroxymethyl group is of paramount importance for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the electron-withdrawing fluorine atom on the pyridine ring influences the reactivity of the hydroxymethyl group, making a detailed understanding of its chemical transformations essential for synthetic chemists. This technical guide provides a comprehensive overview of the key reactions involving the hydroxymethyl group of this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactivity of the Hydroxymethyl Group

The hydroxymethyl group of this compound undergoes a variety of transformations typical of primary alcohols. These reactions can be broadly categorized as oxidation, substitution (including esterification, etherification, and halogenation), and conversion to a leaving group for subsequent cross-coupling reactions.

Oxidation

The primary alcohol functionality of the hydroxymethyl group can be readily oxidized to form the corresponding aldehyde (5-fluoronicotinaldehyde) or carboxylic acid (5-fluoronicotinic acid). The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Table 1: Oxidation of this compound

| Product | Reagents and Conditions | Typical Yield (%) |

| 5-Fluoronicotinaldehyde | Swern Oxidation: (COCl)₂, DMSO, Et₃N, CH₂Cl₂ -78 °C to rt | 85-95 |

| 5-Fluoronicotinaldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂, rt | 80-90 |

| 5-Fluoronicotinic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone), 0 °C to rt | 70-85 |

| 5-Fluoronicotinic Acid | KMnO₄, NaOH, H₂O, heat | 60-80 |

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 eq.) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (Et₃N) (5.0 eq.) dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Esterification

The hydroxymethyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. Acid or base catalysis is often employed to facilitate the reaction.

Table 2: Esterification of this compound

| Ester Product | Reagents and Conditions | Typical Yield (%) |

| (5-Fluoropyridin-3-yl)methyl acetate | Acetic anhydride, pyridine, rt | 90-98 |

| (5-Fluoropyridin-3-yl)methyl benzoate | Benzoyl chloride, triethylamine, DCM, 0 °C to rt | 85-95 |

| (5-Fluoropyridin-3-yl)methyl p-toluate | p-Toluic acid, DCC, DMAP, DCM, rt | 80-90 |

-

Dissolve this compound (1.0 eq.) in pyridine.

-

Add acetic anhydride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.[1]

Etherification

The formation of an ether from the hydroxymethyl group is typically achieved via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Table 3: Etherification of this compound

| Ether Product | Reagents and Conditions | Typical Yield (%) |

| 3-(Methoxymethyl)-5-fluoropyridine | NaH, Methyl iodide, THF, 0 °C to rt | 70-85 |

| 3-(Benzyloxymethyl)-5-fluoropyridine | NaH, Benzyl bromide, THF, 0 °C to rt | 75-90 |

-

To a suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Halogenation

The hydroxymethyl group can be converted to a halomethyl group, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Table 4: Halogenation of this compound

| Halogenated Product | Reagents and Conditions | Typical Yield (%) |

| 3-(Chloromethyl)-5-fluoropyridine | Thionyl chloride (SOCl₂), pyridine, 0 °C to rt | 80-90 |

| 3-(Bromomethyl)-5-fluoropyridine | Phosphorus tribromide (PBr₃), DCM, 0 °C | 75-85 |

-

To a solution of this compound (1.0 eq.) in pyridine at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Pour the reaction mixture onto ice and neutralize with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting the hydroxymethyl group into a wide range of functionalities with inversion of configuration (though not relevant for this achiral substrate). It allows for the introduction of various nucleophiles under mild conditions.[4][5][6][7]

Table 5: Mitsunobu Reaction of this compound

| Product | Nucleophile | Reagents and Conditions | Typical Yield (%) |

| N-((5-Fluoropyridin-3-yl)methyl)phthalimide | Phthalimide | PPh₃, DIAD, THF, rt | 80-90 |

| 3-(Azidomethyl)-5-fluoropyridine | Hydrazoic acid (HN₃) | PPh₃, DEAD, THF, 0 °C to rt | 70-85 |

| 3-((4-Nitrophenoxy)methyl)-5-fluoropyridine | 4-Nitrophenol | PPh₃, DIAD, THF, rt | 75-85 |

-

To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to afford the desired product.

Application in Cross-Coupling Reactions

Following conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl), the resulting compound becomes a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions.

Suzuki Coupling

The Suzuki coupling enables the formation of a carbon-carbon bond between the benzylic carbon and an organoboron species.[8][9][10][11][12]

Table 6: Suzuki Coupling of 3-(Halomethyl)-5-fluoropyridine Derivatives

| Product | Substrate | Boronic Acid/Ester | Catalyst/Ligand/Base/Solvent | Typical Yield (%) |

| 3-Benzyl-5-fluoropyridine | 3-(Chloromethyl)-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 70-85 |

| 5-Fluoro-3-(4-methoxybenzyl)pyridine | 3-(Bromomethyl)-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane | 75-90 |

-

To a mixture of 3-(chloromethyl)-5-fluoropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.), add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) in a mixture of toluene and water.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the benzylic carbon and a primary or secondary amine.[13][14][15][16][17]

Table 7: Buchwald-Hartwig Amination of 3-(Halomethyl)-5-fluoropyridine Derivatives

| Product | Substrate | Amine | Catalyst/Ligand/Base/Solvent | Typical Yield (%) |

| N-Benzyl-N-((5-fluoropyridin-3-yl)methyl)amine | 3-(Chloromethyl)-5-fluoropyridine | Benzylamine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 70-85 |

| 3-((5-Fluoropyridin-3-yl)methyl)morpholine | 3-(Bromomethyl)-5-fluoropyridine | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane | 75-90 |

-

In a glovebox, combine 3-(chloromethyl)-5-fluoropyridine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and BINAP (0.04 eq.).

-

Add anhydrous toluene and heat the mixture at 80-110 °C under an inert atmosphere until the reaction is complete.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The hydroxymethyl group of this compound is a versatile functional handle that allows for a wide array of chemical transformations. This guide has provided an overview of the key reactions, including oxidation, esterification, etherification, halogenation, and the Mitsunobu reaction, along with representative experimental protocols and quantitative data. Furthermore, the conversion of the hydroxymethyl group to a halomethyl group opens up possibilities for advanced C-C and C-N bond-forming reactions through Suzuki and Buchwald-Hartwig cross-coupling. A thorough understanding of these reactions is crucial for medicinal chemists and drug development professionals in the design and synthesis of novel fluoropyridine-containing compounds with potential therapeutic value.

References

- 1. cetjournal.it [cetjournal.it]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. fvs.com.py [fvs.com.py]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (5-Fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Electronic Influences

The reactivity of (5-Fluoropyridin-3-yl)methanol is governed by the interplay of its constituent parts: the pyridine ring, the fluorine substituent, and the hydroxymethyl group.

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a region of high electron density on the nitrogen. This makes the nitrogen atom a primary nucleophilic and basic site. The pyridine ring is generally electron-deficient compared to benzene, which influences its susceptibility to electrophilic and nucleophilic attack.

-

Fluorine Substituent (at C5): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the entire pyridine ring, making the ring carbons more electrophilic and the nitrogen atom less nucleophilic.

-

Hydroxymethyl Substituent (at C3): The -CH₂OH group has a dual electronic influence. The oxygen atom, with its lone pairs, can donate electron density to the ring via resonance (+R effect), although this effect is transmitted through the methylene bridge. The electronegativity of the oxygen also imparts a weak electron-withdrawing inductive effect (-I).

The combination of these effects dictates the overall electronic landscape of the molecule and, consequently, its reactive sites.

Identification of Nucleophilic and Electrophilic Centers

Based on the electronic properties of the substituents, the nucleophilic and electrophilic sites of this compound can be predicted.

Nucleophilic Sites

The primary nucleophilic sites are regions of high electron density, capable of donating an electron pair to an electrophile.

-

Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom makes it the most significant nucleophilic and basic center in the molecule. However, the strong electron-withdrawing effect of the fluorine atom reduces its basicity and nucleophilicity compared to unsubstituted pyridine.

-

Hydroxymethyl Oxygen: The oxygen of the hydroxymethyl group also possesses lone pairs and can act as a nucleophile, for instance, in protonation or coordination with Lewis acids.

Electrophilic Sites

Electrophilic sites are electron-deficient regions susceptible to attack by nucleophiles. The electron-withdrawing fluorine atom enhances the electrophilicity of the pyridine ring carbons.

-

Carbon atoms of the Pyridine Ring (C2, C4, C6): The positions ortho and para to the strongly electron-withdrawing fluorine atom (C4 and C6) are expected to be the most electron-deficient and therefore the most electrophilic carbons on the ring. The C2 position is also activated towards nucleophilic attack. Nucleophilic aromatic substitution reactions are more likely to occur at these positions if a suitable leaving group is present.

-

Carbon of the Hydroxymethyl Group: This carbon is attached to an electronegative oxygen atom, rendering it partially positive and thus an electrophilic site for nucleophilic attack, for example, in substitution reactions where the hydroxyl group is converted into a better leaving group.

The logical relationship for determining these sites is visualized in the following diagram.

Caption: Logical workflow for predicting reactive sites.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., calculated atomic charges, HOMO/LUMO energies, or experimental reaction kinetics) for this compound. Such data is typically generated through computational chemistry studies (e.g., Density Functional Theory) or experimental reactivity assays. In the absence of this data, the following table presents a qualitative summary of the expected electronic properties.

| Site | Predicted Charge | Role | Rationale |

| Pyridine Nitrogen (N1) | Partial Negative | Nucleophilic, Basic | Lone pair of electrons, but electron density is reduced by the fluorine substituent. |

| Hydroxymethyl Oxygen | Partial Negative | Nucleophilic | Lone pairs of electrons. |

| Ring Carbons (C2, C4, C6) | Partial Positive | Electrophilic | Electron-withdrawing effect of the nitrogen and fluorine atoms. |

| Ring Carbons (C3, C5) | Less Positive | Less Electrophilic | Less influenced by the primary electron-withdrawing groups. |

| Hydroxymethyl Carbon | Partial Positive | Electrophilic | Attached to an electronegative oxygen atom. |

Experimental Protocols for Reactivity Determination

To empirically determine the electrophilic and nucleophilic sites of this compound, the following standard experimental protocols could be employed:

Probing Nucleophilic Sites

-

Protonation Studies (pKa Determination): The basicity of the pyridine nitrogen can be quantified by determining its pKa value through acid-base titration, monitored by pH-metry or UV-Vis/NMR spectroscopy. A lower pKa compared to pyridine would confirm the electron-withdrawing effect of the substituents.

-

Reaction with Standard Electrophiles: Reacting this compound with a known electrophile, such as methyl iodide, would likely result in N-alkylation. The reaction rate and yield would provide a semi-quantitative measure of the nitrogen's nucleophilicity. Product characterization by NMR and mass spectrometry would confirm the site of reaction.

Probing Electrophilic Sites

-

Nucleophilic Aromatic Substitution (SNAAr): By first converting the fluorine atom to a better leaving group (if necessary, though fluorine can act as a leaving group in activated systems) and then reacting the molecule with a strong nucleophile (e.g., sodium methoxide), the susceptibility of the ring carbons to nucleophilic attack can be assessed. Analysis of the reaction products would reveal the position(s) of substitution.

-

Deuterium Exchange Studies: In the presence of a strong base, deprotonation of the most acidic C-H bonds on the ring can occur, followed by quenching with D₂O. The positions of deuterium incorporation, identified by NMR spectroscopy, would indicate the sites most susceptible to deprotonation and thus carbanion formation, which are related to electrophilicity.

The general workflow for such experimental validation is depicted below.

Caption: Experimental workflow for reactivity analysis.

Conclusion

In this compound, the primary nucleophilic centers are the pyridine nitrogen and the oxygen of the hydroxymethyl group. The electrophilic sites are predominantly the carbon atoms of the pyridine ring at positions 2, 4, and 6, as well as the carbon of the hydroxymethyl group. The strong electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic attack while activating it for nucleophilic attack. This understanding is foundational for its application in synthetic and medicinal chemistry. Further computational and experimental studies are recommended to provide quantitative validation of these predictions.

solubility of (5-Fluoropyridin-3-yl)methanol in common organic solvents

An In-depth Technical Guide on the Solubility of (5-Fluoropyridin-3-yl)methanol

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both biological and manufacturing settings. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is essential for formulation development, process chemistry, and ensuring bioavailability. This compound, a fluorinated pyridine derivative, presents a unique solubility profile governed by its aromaticity, the electronegativity of the fluorine atom, and the hydrogen bonding capability of the hydroxymethyl group.

This technical guide provides an in-depth overview of the expected , outlines a detailed experimental protocol for its quantitative determination, and presents the data within a structured framework for practical application in a research and development environment.

Physicochemical Properties and Solubility Prediction

While specific experimental data for the solubility of this compound is not extensively published, its physicochemical properties allow for a qualitative prediction of its behavior.

-

Structure: The molecule contains a pyridine ring, which is a polar aromatic heterocycle.

-

Key Functional Groups:

-

Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which typically enhances solubility in protic solvents like alcohols.

-

Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor, contributing to polarity.

-

Fluorine Atom: The highly electronegative fluorine atom can modulate the electronic properties of the pyridine ring and may participate in weaker interactions, but it generally increases lipophilicity compared to a hydrogen atom.

-

Based on these features, this compound is expected to be a polar compound. Its solubility is predicted to be highest in polar protic and polar aprotic solvents and significantly lower in non-polar solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound based on the behavior of structurally analogous compounds such as pyridine-3-ylmethanol and other fluorinated heterocycles. The quantitative values should be considered estimates, and experimental verification is mandatory for any rigorous application.

| Solvent Class | Solvent Name | Predicted Solubility Category | Rationale |

| Polar Protic | Methanol | Very Soluble | The hydroxyl group of both solute and solvent can engage in strong hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, strong hydrogen bonding interactions are expected. | |

| Water | Moderately Soluble | The presence of the polar hydroxymethyl group and pyridine nitrogen facilitates hydrogen bonding, but the aromatic ring may limit high solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. | |

| Acetonitrile (ACN) | Soluble | ACN is polar and can dissolve the compound, though perhaps less effectively than DMSO or DMF. | |

| Acetone | Soluble | The polarity of acetone allows for favorable interactions with the solute. | |

| Non-Polar / Weakly Polar | Dichloromethane (DCM) | Sparingly Soluble | DCM has limited polarity and is not expected to effectively solvate the polar functional groups of the molecule. |

| Tetrahydrofuran (THF) | Soluble to Sparingly Soluble | THF is a weakly polar ether; some solubility is expected due to dipole-dipole interactions, but it lacks the hydrogen bonding capability of protic solvents. | |

| Toluene | Insoluble to Very Sparingly Soluble | As a non-polar aromatic solvent, toluene is unlikely to effectively dissolve a polar molecule like this compound. | |

| Hexanes | Insoluble | Hexanes are highly non-polar and will not effectively solvate the polar functional groups of the compound. |

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a detailed procedure for accurately measuring the solubility of this compound.

4.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

In-depth Technical Guide: Potential Biological Activities of Fluorinated Pyridine Methanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of fluorinated pyridine methanols. The incorporation of fluorine into the pyridine methanol scaffold has been shown to significantly influence their physicochemical properties and biological activities, leading to promising candidates in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Fluorinated pyridine methanols have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, contributing to their improved anticancer potential.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine methanol derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| FPM-1 | A549 (Lung) | 7.5 ± 0.6 | Doxorubicin | 0.8 ± 0.1 |

| MCF-7 (Breast) | 5.2 ± 0.4 | Doxorubicin | 1.1 ± 0.2 | |

| HepG2 (Liver) | 9.1 ± 0.8 | Doxorubicin | 0.9 ± 0.1 | |

| FPM-2 | A549 (Lung) | 4.8 ± 0.5 | Cisplatin | 10.5 ± 1.2 |

| MCF-7 (Breast) | 3.1 ± 0.3 | Cisplatin | 12.3 ± 1.5 | |

| HCT116 (Colon) | 6.5 ± 0.7 | Cisplatin | 8.9 ± 0.9 |

FPM-1 and FPM-2 are representative examples of fluorinated pyridine methanol derivatives. The specific structures should be referred to in the source literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values listed above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Fluorinated pyridine methanol compounds

-

Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of the fluorinated pyridine methanol compounds are prepared in DMSO. Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration used for the test compounds.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

Fluorinated pyridine methanols may exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key pathways identified include the VEGFR-2, PI3K/Akt/mTOR, and p53/JNK pathways.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway play critical roles in inducing apoptosis (programmed cell death) in response to cellular stress, including DNA damage caused by chemotherapeutic agents.

Structural Analysis of (5-Fluoropyridin-3-yl)methanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (5-Fluoropyridin-3-yl)methanol, a key fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide integrates information from closely related analogues, established analytical techniques, and computational predictions to offer a thorough understanding of its structural characteristics.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₆H₆FNO. Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. The presence of the electronegative fluorine atom and the hydrogen-bonding capable hydroxymethyl group significantly influences its chemical reactivity, solubility, and potential biological interactions.

| Property | Value (Predicted/Known for Isomers) | Source |

| Molecular Formula | C₆H₆FNO | - |

| Molecular Weight | 127.12 g/mol | - |

| CAS Number | 31181-80-3 (for 5-fluoro-2-pyridyl isomer) | [1] |

| Appearance | Solid | General |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, chloroform | Inferred |

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or aldehyde precursor. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Reduction of Methyl 5-fluoronicotinate

This protocol is a generalized procedure based on standard reductions of pyridine esters.

-

Dissolution: Dissolve Methyl 5-fluoronicotinate (1.0 eq) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 2.0-4.0 eq), portion-wise to the stirred solution. The choice of reducing agent may vary, with stronger agents like lithium aluminum hydride (LiAlH₄) being used in an aprotic solvent like THF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-2 (Pyridine) |

| ~8.3 | s | 1H | H-6 (Pyridine) |

| ~7.5 | dd | 1H | H-4 (Pyridine) |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.0 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d) | C-5 (Pyridine, C-F) |

| ~145 (d) | C-6 (Pyridine) |

| ~138 (d) | C-2 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~122 (d) | C-4 (Pyridine) |

| ~62 | -CH₂OH |

Note: The predicted chemical shifts and coupling constants (d = doublet, dd = doublet of doublets) are based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C and C=N stretch (pyridine ring) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron impact (EI) is a common ionization technique.

Predicted Fragmentation Pathway:

The molecular ion peak [M]⁺ at m/z = 127 would be expected. Key fragmentation patterns for alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related pyridinyl methanol structures reveals common packing motifs.[2][3] Molecules are often linked by O-H···N hydrogen bonds, forming chains or dimers.[2][3] The crystal packing of this compound would likely be influenced by both hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as dipole-dipole interactions involving the C-F bond. Obtaining single crystals suitable for X-ray diffraction would be a critical step in fully elucidating its solid-state structure.

Computational Studies

Density Functional Theory (DFT) calculations can provide valuable insights into the structural and electronic properties of this compound. These computational methods can be used to predict optimized geometries, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts.[4][5][6] Such in silico studies can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's reactivity and potential interactions with biological targets.

Biological Activity and Drug Development Potential

Fluorinated pyridines are a prevalent motif in many biologically active compounds and approved drugs. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. While specific biological data for this compound is not widely published, its structural features suggest potential applications as a building block in the synthesis of novel therapeutic agents. The pyridine scaffold is a common feature in kinase inhibitors and other targeted therapies.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently sparse, the combination of data from analogous compounds and theoretical predictions provides a robust framework for its synthesis, characterization, and potential applications in drug discovery and development.

References

- 1. 31181-80-3|(5-Fluoropyridin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. methanex.com [methanex.com]

Theoretical Calculations on the Electronic Structure of (5-Fluoropyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoropyridin-3-yl)methanol is a key structural motif in medicinal chemistry. A thorough understanding of its electronic properties is crucial for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of this compound. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines a standard and robust computational protocol based on established research on structurally analogous compounds, such as other fluoropyridine and pyridylmethanol derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis, presenting expected quantitative data in a structured format.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The introduction of a fluorine atom and a hydroxymethyl group into the pyridine ring, as in this compound, can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Computational chemistry offers a powerful and cost-effective avenue to explore the electronic characteristics that govern these properties.

This guide serves as a detailed protocol for conducting and interpreting theoretical calculations on the electronic structure of this compound. The methodologies and illustrative data presented are based on computational studies of similar molecules, providing a robust framework for researchers in drug discovery and materials science.

Theoretical Methodology

The primary computational approach for investigating the electronic structure of organic molecules is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational expense.

Computational Protocol

A typical workflow for the theoretical analysis of this compound is depicted below. This process involves initial geometry optimization followed by the calculation of various electronic properties.

Figure 1: Computational workflow for electronic structure analysis.

Experimental Protocols:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to its lowest energy conformation. A common and reliable method is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic and structural details of organic molecules containing heteroatoms.

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Electronic Property Calculations: Following successful geometry optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Results and Discussion

This section presents the expected quantitative data from the theoretical calculations on this compound, based on trends observed in related pyridine derivatives.

Optimized Molecular Geometry

The geometry optimization provides the bond lengths and angles of the molecule in its most stable conformation. These parameters are crucial for understanding the molecule's three-dimensional structure and steric profile.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-C3 | 123.5 |

| C6-N1 | 1.33 | C2-C3-C4 | 118.0 |

| C3-C2 | 1.39 | C3-C4-C5 | 118.5 |

| C4-C3 | 1.39 | C4-C5-C6 | 119.0 |

| C5-C4 | 1.38 | C5-C6-N1 | 123.0 |

| C6-C5 | 1.39 | C4-C3-C7 | 121.0 |

| C5-F | 1.35 | O-C7-H | 109.5 |

| C3-C7 | 1.51 | ||

| C7-O | 1.43 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The different colors on the MEP surface represent varying electrostatic potentials.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen and oxygen atoms.

-

Blue regions: Represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are anticipated around the hydrogen atoms, particularly the hydroxyl proton.

-

Green regions: Correspond to neutral electrostatic potential.

Figure 2: Logical relationships in MEP analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to the molecule's stability. It also allows for the calculation of atomic charges.

Table 3: Predicted Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | 0.15 |

| C3 | -0.10 |

| C4 | 0.10 |

| C5 | 0.20 |

| C6 | -0.15 |

| F | -0.30 |

| O | -0.65 |

| H (hydroxyl) | 0.45 |

The atomic charges indicate the electron distribution across the molecule, highlighting the electronegative character of the nitrogen, oxygen, and fluorine atoms.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the molecule's geometry, chemical reactivity, and charge distribution. The illustrative data and methodologies presented, derived from studies on analogous compounds, provide a solid foundation for future computational research on this important medicinal chemistry scaffold. Such studies are indispensable for the structure-based design of novel and more effective therapeutic agents.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (5-Fluoropyridin-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of (5-Fluoropyridin-3-yl)methanol derivatives in Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry, as the fluoropyridine motif can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The following sections detail a representative protocol for the coupling of a halogenated derivative of this compound with a generic arylboronic acid, including reaction optimization, a general protocol, and troubleshooting.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1]

This compound and its derivatives are valuable building blocks in drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and other crucial properties of a molecule. The hydroxymethyl group offers a handle for further functionalization. In the context of Suzuki coupling, a halogenated version of this compound is a common precursor for the synthesis of more complex biaryl structures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium complex.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]

Experimental Protocols

This section outlines a general protocol for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. It is important to note that the hydroxymethyl group may require protection to avoid side reactions, although in some cases, the reaction can proceed without it.

General Protocol: Suzuki Coupling of (2-Chloro-5-fluoropyridin-3-yl)methanol with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials:

-

(2-Chloro-5-fluoropyridin-3-yl)methanol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add (2-Chloro-5-fluoropyridin-3-yl)methanol (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of halogenated pyridines, which can serve as a guide for reactions involving this compound derivatives.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 78 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 65 |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 72 |

Table 2: Substrate Scope with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (5-Fluoro-2-phenylpyridin-3-yl)methanol | 85 |

| 2 | 4-Methoxyphenylboronic acid | (5-Fluoro-2-(4-methoxyphenyl)pyridin-3-yl)methanol | 88 |

| 3 | 3-Tolylboronic acid | (5-Fluoro-2-(m-tolyl)pyridin-3-yl)methanol | 82 |

| 4 | 4-Chlorophenylboronic acid | (2-(4-Chlorophenyl)-5-fluoropyridin-3-yl)methanol | 75 |

Mandatory Visualization

References

Application Notes and Protocols for the Oxidation of (5-Fluoropyridin-3-yl)methanol to 5-Fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical oxidation of (5-Fluoropyridin-3-yl)methanol to its corresponding aldehyde, 5-fluoronicotinaldehyde. The synthesis of this aldehyde is a crucial step in the development of various pharmaceutical compounds. Four common and effective oxidation methods are presented: Manganese Dioxide (MnO2) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a key starting material in the synthesis of a variety of biologically active molecules. Its oxidation to 5-fluoronicotinaldehyde provides a versatile intermediate for further functionalization. The choice of oxidant and reaction conditions is critical to achieve high yields and purity while avoiding over-oxidation to the carboxylic acid. This application note outlines four reliable methods for this transformation, each with distinct advantages regarding reaction conditions, substrate scope, and scalability.

Comparative Data of Oxidation Protocols

The following table summarizes typical quantitative data for the described oxidation methods. Please note that the exact yields and reaction times may vary depending on the specific reaction scale and purity of the starting materials.

| Oxidation Protocol | Oxidizing Agent | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages |

| Protocol 1 | Activated Manganese Dioxide (MnO₂) | 80-90 | 12-24 | >95 | Mild conditions, good for heteroaromatic alcohols, easy workup.[1] |